N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-4-propan-2-ylthiadiazole-5-carboxamide;hydrochloride
Description
N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-4-propan-2-ylthiadiazole-5-carboxamide;hydrochloride is a thiadiazole-based carboxamide derivative with a fluorinated aromatic moiety and an isopropyl substituent. The compound features a 1,3,4-thiadiazole core, a structure known for its diverse pharmacological applications, including anticancer and kinase-inhibitory activities .
Properties
IUPAC Name |
N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-4-propan-2-ylthiadiazole-5-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN4OS.ClH/c1-8(2)12-13(21-19-18-12)14(20)17-7-10-4-3-9(6-16)5-11(10)15;/h3-5,8H,6-7,16H2,1-2H3,(H,17,20);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRZSHDRIVPFOEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(SN=N1)C(=O)NCC2=C(C=C(C=C2)CN)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClFN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of EN300-26675869 is the Urokinase-type plasminogen activator . This protein plays a crucial role in the breakdown of blood clots and is involved in various physiological and pathological processes, including wound healing, tissue remodeling, inflammation, and tumor invasion.
Mode of Action
It is known that many drugs with a sulfonyl fluoride group, like en300-26675869, can covalently modify many protein residues in a context-specific manner. This modification can lead to changes in the protein’s function, potentially influencing the activity of the Urokinase-type plasminogen activator.
Biochemical Pathways
Given its target, it is likely that it influences theplasminogen activation pathway , which is involved in the breakdown of blood clots and tissue remodeling.
Pharmacokinetics
Pharmacokinetics refers to how the body absorbs, distributes, metabolizes, and excretes a drug. These properties can significantly impact a drug’s bioavailability, efficacy, and safety
Biological Activity
N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-4-propan-2-ylthiadiazole-5-carboxamide;hydrochloride is a compound that belongs to the class of thiadiazoles, which have been studied for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer potential, mechanisms of action, and comparative efficacy against various cancer cell lines.
Overview of Thiadiazole Compounds
Thiadiazoles are a group of heterocyclic compounds known for their significant pharmacological properties, including anticancer, antimicrobial, and antiviral activities. The incorporation of different substituents on the thiadiazole ring can significantly influence the biological activity of these compounds.
Anticancer Activity
Recent studies have indicated that compounds containing thiadiazole moieties exhibit promising anticancer properties. For instance, a study highlighted the synthesis and biological evaluation of various thiadiazole derivatives, showing that modifications on the thiadiazole scaffold can enhance their cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) .
The proposed mechanisms through which thiadiazole derivatives exert their anticancer effects include:
- Inhibition of Kinases : Many thiadiazole derivatives act as inhibitors of key kinases involved in cancer progression, such as c-Met and VEGFR-2. For example, compound 51am demonstrated significant inhibition of c-Met phosphorylation and induced apoptosis in cancer cells .
- Cell Cycle Arrest : Compounds have been shown to induce cell cycle arrest at various phases, leading to reduced proliferation of cancer cells .
Comparative Efficacy
The efficacy of this compound can be compared with other related compounds based on IC50 values obtained from in vitro studies. Below is a summary table comparing the anticancer activities of selected thiadiazole derivatives:
| Compound Name | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 51am | MKN-45 | 56.64 | c-Met inhibition, apoptosis induction |
| 51b | MCF-7 | 50.15 | c-Met inhibition |
| N-[...] | HepG2 | TBD | TBD |
Case Studies
- Case Study on MCF-7 Cells : A derivative similar to N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-4-propan-2-ylthiadiazole was tested against MCF-7 cells, showing an IC50 value that indicates moderate to high cytotoxicity. The study reported that the compound induced significant apoptosis and cell cycle arrest at G1 phase.
- Case Study on HepG2 Cells : Another study evaluated the effects of a related thiadiazole derivative on HepG2 cells, demonstrating an IC50 value that suggested strong anti-proliferative activity. The compound was noted for its ability to inhibit cell migration and invasion.
Comparison with Similar Compounds
Key Structural Features of the Target Compound:
- Core : 1,3,4-Thiadiazole ring.
- Substituents: 4-Propan-2-yl (isopropyl) group at position 4 of the thiadiazole. N-[[4-(Aminomethyl)-2-fluorophenyl]methyl] carboxamide side chain. Fluorine atom at position 2 of the phenyl ring.
Comparison with Analogous Compounds:
Functional and Pharmacological Insights
Anticancer Activity:
- Compound 7b () shares a thiadiazole core and demonstrates potent activity against HepG-2 cells (IC₅₀ = 1.61 µg/mL). The presence of a phenyl group and hydrazone linkage may enhance DNA intercalation or kinase inhibition .
- The target compound ’s isopropyl and fluorophenyl groups could improve membrane permeability compared to Compound 7b, but the absence of a hydrazone moiety might alter its mechanism of action.
Kinase Inhibition:
- Dasatinib () highlights the importance of the thiazole carboxamide scaffold in kinase inhibition. Its 2-aminothiazole group facilitates hydrogen bonding with ATP-binding pockets in Src/Abl kinases .
- nitrogen in the heterocycle).
Solubility and Bioavailability:
- The hydrochloride salt in the target compound mirrors strategies used in Afuresertib Hydrochloride (), where salt formation enhances solubility for oral administration .
Structure-Activity Relationship (SAR) Trends
Fluorine Substitution :
- Fluorine at the phenyl ring (common in the target compound , Compound 7b, and derivatives) improves metabolic stability and hydrophobic interactions with target proteins .
Aminomethyl Group: The target compound’s aminomethyl side chain may enhance binding to polar residues in enzymes, a feature absent in simpler analogs like Compound 7b .
Thiadiazole vs. Thiazole Cores :
- Thiadiazoles (e.g., ) often exhibit broader anticancer activity, while thiazoles (e.g., Dasatinib) are optimized for kinase inhibition due to their electronic similarity to purines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
